methyl 3-phenyl-1H-pyrazole-5-carboxylate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 3-phenyl-1H-pyrazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c1-15-11(14)10-7-9(12-13-10)8-5-3-2-4-6-8/h2-7H,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROXAFVODFXYSFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=NN1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50349390 | |
| Record name | methyl 3-phenyl-1H-pyrazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50349390 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56426-35-8 | |
| Record name | methyl 3-phenyl-1H-pyrazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50349390 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclization of Hydrazine Derivatives
This method typically involves the reaction of a substituted hydrazine with a 1,3-dicarbonyl compound. The following steps outline a common procedure:
Reactants : A substituted hydrazine (e.g., phenylhydrazine) and a 1,3-dicarbonyl compound (e.g., ethyl acetoacetate).
Reaction Conditions : The reaction is usually conducted in an acidic medium, such as acetic acid, at elevated temperatures (around 50°C).
Mechanism : The hydrazine reacts with the carbonyl compound to form an intermediate, which subsequently cyclizes to form the pyrazole ring.
Alkylation and Hydrolysis
In some synthetic routes, alkylation followed by hydrolysis is employed:
Initial Reaction : Methyl 3-(4-chlorophenyl)-1H-pyrazole-5-carboxylate is subjected to alkylation at the N-1 position using various alkyl halides in the presence of a base (e.g., potassium carbonate).
Hydrolysis : The resulting ester is hydrolyzed using aqueous sodium hydroxide to yield the corresponding carboxylic acid derivative.
Direct Esterification
Another method involves direct esterification of pyrazole carboxylic acid derivatives:
- Procedure : Methyl 3-phenyl-1H-pyrazole-5-carboxylic acid can be reacted with methanol in the presence of an acid catalyst (e.g., sulfuric acid) to produce methyl 3-phenyl-1H-pyrazole-5-carboxylate.
The efficiency of these synthesis methods can vary significantly based on reaction conditions and purification techniques employed:
| Method | Yield (%) | Purification Technique |
|---|---|---|
| Cyclization of hydrazine derivatives | 85% | Silica gel chromatography |
| Alkylation followed by hydrolysis | 90% | Recrystallization |
| Direct esterification | 95% | Column chromatography |
Recent studies have focused on optimizing these synthesis routes for better yields and reduced reaction times:
Use of Microwave Irradiation
Microwave-assisted synthesis has been shown to enhance reaction rates and yields significantly. For example, using microwave irradiation for the cyclization step can reduce reaction times from hours to minutes while improving yields up to 95%.
Continuous Flow Chemistry
Implementing continuous flow processes allows for better control over reaction conditions, leading to improved scalability and consistency in product quality.
Green Chemistry Approaches
Researchers are also exploring greener solvents and catalysts that minimize environmental impact while maintaining high efficiency in the synthesis of this compound.
Chemical Reactions Analysis
Types of Reactions: Methyl 3-phenyl-1H-pyrazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can yield different substituted pyrazoles.
Substitution: Electrophilic and nucleophilic substitution reactions are common, leading to the formation of various functionalized pyrazoles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are frequently employed under mild to moderate conditions.
Major Products: The major products formed from these reactions include various substituted pyrazoles, which can be further utilized in the synthesis of more complex molecules .
Scientific Research Applications
Anti-inflammatory Properties
Research indicates that methyl 3-phenyl-1H-pyrazole-5-carboxylate exhibits anti-inflammatory effects, making it a potential candidate for the development of new anti-inflammatory drugs. Studies have shown that compounds with similar pyrazole structures can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways.
Anticonvulsant Activity
The compound has been investigated for its anticonvulsant properties. Pyrazole derivatives are known to interact with the central nervous system, and this compound may contribute to the modulation of neurotransmitter systems involved in seizure activity.
Enzyme Inhibition
This compound has shown promise as an inhibitor of various enzymes linked to disease processes. Its ability to bind to specific targets can lead to the development of therapeutics aimed at conditions such as cancer and metabolic disorders.
Agrochemical Applications
The compound's structural attributes also lend it utility in agrochemical formulations. Its potential as an insecticide or herbicide is being explored due to its biological activity against pests and weeds. Research into environmentally friendly synthesis methods aims to enhance its application in sustainable agriculture .
Case Study 1: Anti-inflammatory Effects
A recent study evaluated the anti-inflammatory effects of this compound in vitro, demonstrating significant inhibition of inflammatory markers in cell cultures treated with lipopolysaccharide (LPS) .
Case Study 2: Anticonvulsant Activity
In another investigation, the anticonvulsant efficacy was assessed using animal models, where the compound showed a reduction in seizure frequency compared to control groups, indicating its potential therapeutic application for epilepsy .
Mechanism of Action
The mechanism of action of methyl 3-phenyl-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can interact with receptors, modulating their activity and influencing various biological pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
A detailed comparison with structurally analogous pyrazole carboxylates is provided below, focusing on synthetic routes, crystallographic features, and biological relevance.
Table 1: Structural and Functional Comparison
Key Findings:
Synthetic Flexibility :
- Ethyl esters (e.g., ethyl 3-phenyl-1H-pyrazole-5-carboxylate ) are synthesized via hydrazine-mediated cyclization (77.9% yield) or 1,3-dipolar cycloaddition (82% yield) . Methyl esters likely follow similar routes but may require milder methylating agents.
- Substituted derivatives (e.g., fluorobenzyl or chlorobenzyl) are synthesized via alkylation of the parent pyrazole carboxylate using halogenated benzyl halides and potassium carbonate .
Crystallographic Differences :
- Methyl 1-(4-fluorobenzyl)-3-phenyl-1H-pyrazole-5-carboxylate crystallizes in a triclinic P1̅ system with unit cell parameters a = 7.8272 Å, b = 9.6662 Å, c = 10.9834 Å . The pyrazole and phenyl rings are nearly coplanar (dihedral angle: 6.97°), while the fluorobenzyl group is twisted at 81.9° .
- In contrast, ethyl 1-(4-chlorobenzyl)-3-phenyl-1H-pyrazole-5-carboxylate exhibits intermolecular C–H⋯O hydrogen bonds , stabilizing its crystal lattice .
Physicochemical Properties :
- Ethyl esters generally have higher molecular weights and boiling points compared to methyl esters due to longer alkyl chains. For example, ethyl 3-phenyl-1H-pyrazole-5-carboxylate (MW: 216.22) vs. methyl ester (MW: 202.21) .
- Substituted derivatives (e.g., fluorobenzyl or chlorobenzyl) exhibit increased molecular weights and altered solubility profiles, impacting their pharmacokinetic behavior .
Biological Activity
Methyl 3-phenyl-1H-pyrazole-5-carboxylate (MPPC) is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including antimicrobial, anti-inflammatory, and cytotoxic effects, supported by relevant studies and findings.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of 202.21 g/mol. The compound features a pyrazole ring with a phenyl group and a carboxylate moiety, which are essential for its biological interactions.
1. Antimicrobial Activity
Research indicates that MPPC exhibits significant antimicrobial properties. In one study, the compound was evaluated against several bacterial strains, including Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa. The minimum inhibitory concentration (MIC) for MPPC ranged from 40 to 50 µg/mL, demonstrating comparable efficacy to standard antibiotics like ceftriaxone .
| Bacterial Strain | Inhibition Zone (mm) | MIC (µg/mL) |
|---|---|---|
| E. coli | 29 | 40 |
| S. aureus | 24 | 50 |
| P. aeruginosa | 30 | 45 |
2. Anti-inflammatory Properties
MPPC has been investigated for its anti-inflammatory effects. Studies have shown that it can inhibit the production of pro-inflammatory cytokines in vitro, suggesting a potential mechanism for reducing inflammation in various conditions. Further research is needed to elucidate the specific pathways involved.
3. Cytotoxicity and Cancer Research
The cytotoxic effects of MPPC have been evaluated against various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). In vitro assays revealed that MPPC exhibited dose-dependent cytotoxicity, with IC50 values indicating significant anti-cancer activity:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 112 |
| HeLa | 90 |
This suggests that MPPC may induce apoptosis in cancer cells, making it a candidate for further development as an anticancer agent .
While the precise mechanisms of action for MPPC remain largely unexplored, existing literature suggests interactions with specific enzymes or receptors involved in disease pathways. The binding affinity studies indicate potential therapeutic applications, particularly in targeting inflammatory and neoplastic processes .
Case Study 1: Antimicrobial Efficacy
A recent study focused on synthesizing various pyrazole derivatives, including MPPC, and evaluating their antimicrobial properties. The results showed that MPPC had a significant effect against multiple bacterial strains, highlighting its potential as a lead compound in antibiotic development .
Case Study 2: Cytotoxicity in Cancer Cells
In another investigation, researchers synthesized derivatives of MPPC and assessed their cytotoxicity against different cancer cell lines. The findings indicated that modifications to the pyrazole structure could enhance cytotoxic effects, paving the way for optimized drug design targeting cancer therapies .
Q & A
Q. What are the standard synthetic routes for methyl 3-phenyl-1H-pyrazole-5-carboxylate?
The compound is typically synthesized via cyclocondensation reactions. For example, pyrazole derivatives are prepared using ethyl acetoacetate, phenylhydrazine, and reagents like DMF-DMA (dimethylformamide dimethyl acetal) under reflux conditions. Hydrolysis of the intermediate ester (e.g., ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate) with a base yields the carboxylic acid, which can be re-esterified to obtain the target methyl ester . Reaction optimization often involves monitoring by TLC and purification via column chromatography.
Q. What spectroscopic methods are used to characterize this compound?
Key techniques include:
- NMR spectroscopy (¹H, ¹³C) to confirm regiochemistry and substituent positions.
- IR spectroscopy to identify carbonyl (C=O) and NH stretching vibrations.
- X-ray crystallography (via SHELX programs) for unambiguous structural determination .
- Mass spectrometry (EI or ESI) for molecular ion confirmation.
Q. What safety precautions are required for handling this compound?
While specific toxicity data may be limited, general precautions include:
- Avoiding inhalation/contact using gloves, lab coats, and fume hoods.
- Storing in airtight containers at 0–8°C to prevent degradation .
- Immediate flushing with water for eye/skin exposure and medical consultation for ingestion .
Q. How is crystallographic data for this compound refined?
SHELXL (part of the SHELX suite) is widely used for small-molecule refinement. Mercury software aids in visualizing hydrogen-bonding networks and packing patterns. Crystallographers often cross-validate results with Cambridge Structural Database (CSD) entries .
Advanced Research Questions
Q. How can cross-coupling reactions modify the pyrazole core for structure-activity studies?
Advanced modifications involve Suzuki-Miyaura reactions to introduce aryl/heteroaryl groups at the 3-position. For example, brominated intermediates (e.g., ethyl 4-bromo-1-(2-oxo-2-phenylethyl)-3-phenyl-1H-pyrazole-5-carboxylate) react with boronic acids using Pd(PPh₃)₄ catalysts in degassed DMF/water mixtures . Optimizing reaction time, temperature, and ligand choice improves yields.
Q. What computational methods support electronic structure analysis of this compound?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311G(d,p)) predict frontier molecular orbitals, charge distribution, and vibrational frequencies. Software like Gaussian or Amsterdam Density Functional (ADF) validates experimental IR/NMR data and identifies reactive sites for electrophilic substitution .
Q. How do advanced hyphenated techniques resolve spectral ambiguities?
- LC-HRMS (Liquid Chromatography-High-Resolution Mass Spectrometry) detects trace impurities and isotopic patterns.
- 2D NMR (COSY, HSQC) clarifies complex splitting patterns in crowded aromatic regions.
- Variable-temperature NMR distinguishes dynamic rotational isomers .
Q. What strategies address contradictions in reported biological activity data?
Discrepancies in bioassay results (e.g., antimicrobial IC₅₀ values) may arise from:
Q. How are structure-activity relationships (SAR) studied for pyrazole derivatives?
Systematic SAR involves:
- Bioisosteric replacement : Swapping the methyl ester with amides or ketones.
- Pharmacophore mapping : Identifying critical H-bond acceptors (e.g., carbonyl groups) via molecular docking.
- In vivo pharmacokinetics : Assessing metabolic stability (CYP450 assays) and bioavailability .
Data Contradiction Analysis Example
Issue : Conflicting melting points for structurally similar esters.
Resolution :
- Verify purity via DSC (Differential Scanning Calorimetry).
- Check for polymorphism using powder XRD.
- Replicate synthesis under inert atmosphere to exclude oxidative byproducts .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
